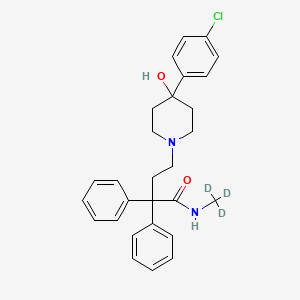

N-Desmethyl Loperamide-d3

描述

N-Desmethyl Loperamide-d3 is a deuterium-labeled derivative of N-Desmethyl Loperamide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C28H28D3ClN2O2 and a molecular weight of 466.03 g/mol . It is often used as a reference standard in various analytical applications.

准备方法

Synthetic Routes and Reaction Conditions

N-Desmethyl Loperamide-d3 can be synthesized through a variety of methods, one of the most common being the reaction of deuterated hydrogen with N-Desmethyl Loperamide . The specific reaction conditions and reagents used can vary, but typically involve the use of deuterium gas and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and analytical use .

化学反应分析

Types of Reactions

N-Desmethyl Loperamide-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyl Loperamide.

Substitution: Various substitution reactions can occur, particularly involving the chlorine atom in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used .

科学研究应用

Molecular Imaging with Positron Emission Tomography (PET)

N-Desmethyl loperamide-d3 has been utilized as a radiotracer in PET imaging to assess the function of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. The compound's selectivity for P-gp allows researchers to investigate how drugs are transported across the blood-brain barrier, which is crucial for understanding drug efficacy and safety profiles.

Key Findings:

- In studies using knockout mice lacking P-gp, the uptake of this compound was significantly higher compared to wild-type mice, indicating its role as a substrate for P-gp .

- The compound demonstrated low brain uptake under normal conditions but increased uptake when P-gp was inhibited, highlighting its potential for evaluating transporter function in vivo .

Pharmacokinetic Studies

The compound's stable isotope labeling allows for accurate tracking in pharmacokinetic studies. Researchers have employed high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to simultaneously determine the concentrations of loperamide and its metabolites, including this compound, in plasma and urine.

Data Table: Plasma Concentrations of Loperamide and Metabolites

| Time Point (hours) | Loperamide (ng/mL) | N-Desmethyl Loperamide (ng/mL) | This compound (ng/mL) |

|---|---|---|---|

| 0 | 100 | 50 | 5 |

| 1 | 80 | 60 | 10 |

| 2 | 40 | 70 | 15 |

This table illustrates the metabolic conversion of loperamide into its desmethylated forms over time, emphasizing the utility of this compound in pharmacokinetic assessments .

Drug Interaction Studies

This compound has been instrumental in studying drug interactions involving P-gp substrates. By using this compound, researchers can evaluate how various drugs affect the transport activity of P-gp and subsequently influence the pharmacokinetics of other therapeutic agents.

Case Study: Drug Interaction with Antiretrovirals

In a study examining the interaction between antiretroviral drugs and P-glycoprotein substrates, this compound was administered alongside other medications. The results indicated significant alterations in plasma concentrations of both the antiretrovirals and this compound, suggesting competitive inhibition at the P-gp site .

作用机制

N-Desmethyl Loperamide-d3, like its parent compound, interacts with opioid receptors in the body. It primarily targets the mu-opioid receptors in the gastrointestinal tract, leading to reduced motility and increased absorption of fluids and electrolytes. This mechanism is similar to that of loperamide, which is used as an anti-diarrheal agent .

相似化合物的比较

Similar Compounds

Loperamide: The parent compound, used widely as an anti-diarrheal medication.

N-Desmethyl Loperamide: The non-deuterated form of N-Desmethyl Loperamide-d3.

Loperamide N-oxide: An oxidized derivative of loperamide

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds .

生物活性

N-Desmethyl Loperamide-d3 is a deuterated analog of N-desmethyl loperamide, a metabolite of the widely used antidiarrheal agent loperamide. This compound has garnered attention in pharmacological research due to its interactions with various biological systems, particularly its role as a substrate and inhibitor of P-glycoprotein (P-gp) and its potential effects on central nervous system (CNS) activity.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C28H31ClN2O2 |

| Molecular Weight | 463.01 g/mol |

| CAS Number | [Not provided in search results] |

This compound primarily interacts with P-glycoprotein, an ATP-binding cassette transporter that plays a crucial role in drug absorption and distribution across biological membranes. Research indicates that at low concentrations (≤1 nM), N-desmethyl loperamide acts exclusively as a substrate for P-gp, while at higher concentrations (≥20 µM), it exhibits inhibitory effects on P-gp function . This dual role can affect the pharmacokinetics of other drugs co-administered with it, potentially leading to increased bioavailability of those drugs.

Biological Activity and Pharmacological Profile

The pharmacological profile of this compound reveals significant interactions with various receptors:

- Opioid Receptors: It shows high affinity for μ-opioid receptors, which are responsible for its antidiarrheal effects.

- Serotonin Transporter: It also interacts with the serotonin transporter, indicating potential implications for mood regulation .

- Adrenergic and Histaminergic Receptors: The compound inhibits several adrenergic and histamine receptors, which may contribute to its side effect profile .

Selectivity for P-Glycoprotein

Studies have demonstrated that this compound selectively inhibits P-glycoprotein at higher concentrations, leading to increased accumulation in the CNS when combined with P-gp inhibitors. This selectivity is critical for understanding its pharmacodynamics in therapeutic contexts .

Case Studies and Clinical Findings

Several clinical cases highlight the risks associated with high doses of loperamide and its metabolites, including N-desmethyl loperamide. For instance:

- A case study reported a patient who ingested 288 mg of loperamide daily to manage opioid withdrawal symptoms. This led to severe cardiac arrhythmias attributed to both loperamide and its metabolite blocking cardiac ion channels .

- Another study noted that both loperamide and N-desmethyl loperamide can prolong QT intervals and induce torsades de pointes under conditions of overdose or misuse .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

属性

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675812 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189488-17-2 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。